![molecular formula C6H12N2O B3119097 3-(Allylamino)propanamide CAS No. 24626-22-0](/img/structure/B3119097.png)
3-(Allylamino)propanamide
Overview
Description
3-(Allylamino)propanamide is a biochemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Allylamino)propanamide can be represented by the SMILES notation: C=CCNCCC(=O)N . This indicates that the compound contains an allyl group (C=CC), an amine group (N), and a propanamide group (CCC(=O)N).Scientific Research Applications
Antifungal Applications
Allylamines, such as terbinafine, are noted for their broad spectrum of antifungal activity. Terbinafine, an orally and topically active allylamine antifungal agent, exhibits primarily fungicidal action in vitro against a wide range of fungi, including dermatophytes, filamentous, dimorphic, and dematiaceous fungi, and some yeast species. Clinical trials have demonstrated its high efficacy in treating cutaneous dermatophyte infections (tinea corporis/cruris and tinea pedis) and dermatophyte nail infections, with cure rates of around 90% and 80%, respectively. Its effectiveness extends to treating cutaneous candidiasis and pityriasis versicolor, showcasing the potential of allylamines in antifungal therapy (Balfour & Faulds, 1992).
Mechanism of Action
Allylamines like terbinafine and naftifine inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway of fungi, leading to a deficiency in ergosterol within the fungal cell membrane and accumulation of toxic squalene, resulting in cell death. This mechanism is distinct from that of azole antifungals, which target a later step in the ergosterol biosynthesis pathway. The efficacy of allylamines against dermatophytes and their role in offering a therapeutic alternative for azole-resistant fungal infections highlight their significance in antifungal pharmacotherapy (Monk & Brogden, 1991).
Resistance Development
Unlike azoles, allylamines like terbinafine have a lower propensity for resistance development among dermatophytes. Azoles, being fungistatic, allow for the emergence of resistant strains through mutations in ergosterol biosynthesis enzymes. In contrast, the fungicidal nature of allylamines minimizes the chances for such resistance to develop, offering a strategic advantage in the long-term management of fungal infections (Ghannoum, 2015).
properties
IUPAC Name |
3-(prop-2-enylamino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(7)9/h2,8H,1,3-5H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRBSAXCIXLYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylamino)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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